molecular formula C18H13NO B3135954 3-Amino-N-phenyldibenzo[b,d]furan CAS No. 406488-21-9

3-Amino-N-phenyldibenzo[b,d]furan

Cat. No.: B3135954
CAS No.: 406488-21-9
M. Wt: 259.3 g/mol
InChI Key: DKHIHAFJMGYOEQ-UHFFFAOYSA-N
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Description

3-Amino-N-phenyldibenzo[b,d]furan is a chemical compound with the molecular formula C18H13NO. It is a derivative of dibenzofuran, which is a heterocyclic organic compound. This compound is characterized by the presence of an amino group and a phenyl group attached to the dibenzofuran core. It has various applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-phenyldibenzo[b,d]furan typically involves the following steps:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.

    Introduction of Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of dibenzofuran can yield 3-nitrodibenzofuran, which can then be reduced to 3-aminodibenzofuran using reducing agents such as hydrogen gas in the presence of a catalyst.

    Phenylation: The phenyl group can be introduced through a coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of benzene reacts with a halogenated dibenzofuran derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted dibenzofuran compounds.

Scientific Research Applications

3-Amino-N-phenyldibenzo[b,d]furan has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Amino-N-phenyldibenzo[b,d]furan involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and other cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, which lacks the amino and phenyl groups.

    3-Nitrodibenzofuran: A nitro derivative that can be reduced to form 3-Amino-N-phenyldibenzo[b,d]furan.

    N-Phenyldibenzofuran: A compound with a phenyl group but without the amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

N-phenyldibenzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c1-2-6-13(7-3-1)19-14-10-11-16-15-8-4-5-9-17(15)20-18(16)12-14/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHIHAFJMGYOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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